molecular formula C17H13BrN2O2 B11362870 4-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide

4-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11362870
M. Wt: 357.2 g/mol
InChI Key: ZLESLKUIOXVVPN-UHFFFAOYSA-N
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Description

4-BROMO-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the following steps:

    Amidation: The formation of the amide bond involves reacting the brominated benzene derivative with a furan-2-ylmethylamine and pyridin-2-ylamine under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The furan and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-BROMO-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-cancer or anti-inflammatory agents.

    Materials Science: The compound can be incorporated into polymers or used as a building block for organic electronic materials.

    Biological Studies: It can serve as a probe for studying biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the furan ring, which may affect its electronic properties and reactivity.

    N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.

Uniqueness

4-BROMO-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of all three functional groups (bromine, furan, and pyridine), which confer distinct electronic and steric properties

Properties

Molecular Formula

C17H13BrN2O2

Molecular Weight

357.2 g/mol

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C17H13BrN2O2/c18-14-8-6-13(7-9-14)17(21)20(12-15-4-3-11-22-15)16-5-1-2-10-19-16/h1-11H,12H2

InChI Key

ZLESLKUIOXVVPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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